Nonacosyl docosanoate
Description
Properties
CAS No. |
701921-28-0 |
|---|---|
Molecular Formula |
C51H102O2 |
Molecular Weight |
747.4 g/mol |
IUPAC Name |
nonacosyl docosanoate |
InChI |
InChI=1S/C51H102O2/c1-3-5-7-9-11-13-15-17-19-21-23-24-25-26-27-28-29-30-32-34-36-38-40-42-44-46-48-50-53-51(52)49-47-45-43-41-39-37-35-33-31-22-20-18-16-14-12-10-8-6-4-2/h3-50H2,1-2H3 |
InChI Key |
MDTHIAOPVSIJNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
The Chemical Compound: Nonacosyl Docosanoate
Chemical and Physical Properties
Detailed experimental data on the physical properties of pure this compound are not widely available in publicly accessible scientific literature. However, based on its structure as a very long-chain ester, it is expected to be a white, waxy solid at room temperature with very low volatility and poor solubility in water, but soluble in nonpolar organic solvents.
| Property | Data |
| Chemical Formula | C₅₁H₁₀₂O₂ |
| Molecular Weight | 747.38 g/mol |
| Common Names | This compound, Docosanoic acid, nonacosyl ester |
| CAS Number | 701921-28-0 |
Note: The data in this table is based on the compound's chemical structure and information from chemical databases. Experimentally determined values may vary.
Natural Occurrence and Isolation
This compound has been identified as a component of the cuticular wax of several plant species.
Dennettia tripetala : This compound has been isolated from the root and stem bark of the African medicinal plant Dennettia tripetala (Annonaceae). journaljammr.com The isolation process involved extraction with 70% aqueous methanol, followed by partitioning with solvents of increasing polarity. journaljammr.com The dichloromethane (B109758) and ethyl acetate (B1210297) fractions, which showed significant biological activity, were subjected to open-column chromatography and thin-layer chromatography to yield the purified ester. journaljammr.com Characterization was confirmed using spectroscopic methods, including Fourier-Transform Infrared (FTIR) Spectroscopy, ¹H Nuclear Magnetic Resonance (¹H NMR), and ¹³C Nuclear Magnetic Resonance (¹³C NMR). journaljammr.com
Oat Straw (Avena sativa) : this compound is found in the lipophilic extracts of oat straw. researchgate.net In a study of oat straw, high molecular weight esters, including this compound, constituted a significant portion of the acetone (B3395972) extractives. researchgate.net The analysis was performed using gas chromatography-mass spectrometry (GC-MS) on both underivatized and silylated extracts. researchgate.net
Green Tobacco Leaf (Nicotiana tabacum) : The cuticular waxes of green tobacco leaves also contain a complex mixture of wax esters, among which this compound has been identified. google.com Isolation from tobacco leaves involves dipping the leaves in a solvent like methylene (B1212753) chloride to wash off the surface waxes. google.com The resulting extract is then fractionated using techniques such as hexane/methanol-water partitioning and column chromatography on silica (B1680970) gel and Sephadex LH-20 to isolate the wax ester fraction for GC-MS analysis. google.com
Biosynthesis in Biological Systems
The biosynthesis of long-chain wax esters like this compound in plants is a multi-step process that occurs primarily in the endoplasmic reticulum of epidermal cells. iosrphr.org The general pathway involves two main stages: the formation of the very-long-chain fatty acid and fatty alcohol precursors, and their subsequent esterification.
Formation of Precursors : The process begins with the synthesis of C16 and C18 fatty acids in the plastids. These are then exported to the cytoplasm and activated to acyl-Coenzyme A (acyl-CoA) molecules. Fatty Acid Elongase (FAE) complexes in the endoplasmic reticulum then sequentially add two-carbon units to these initial acyl-CoAs to create very-long-chain fatty acids (VLCFAs). researchgate.net To produce the components of this compound, this process would continue until docosanoyl-CoA (C22) and nonacosanoyl-CoA (C29) are formed.
Alcohol Formation : A portion of the VLCFA-CoAs is shunted into the alcohol-forming pathway. An enzyme known as a fatty acyl-CoA reductase (FAR) reduces the acyl-CoA to a primary fatty alcohol. journaljammr.comsdiarticle5.com In the case of this compound, a FAR would reduce nonacosanoyl-CoA to 1-nonacosanol. journaljammr.comsdiarticle5.com
Esterification : The final step is catalyzed by a wax synthase (WS) enzyme, which is a type of acyl-CoA:fatty alcohol acyltransferase. iosrphr.orgsdiarticle5.com This enzyme facilitates the transfer of an acyl group from an acyl-CoA molecule to the hydroxyl group of a fatty alcohol, forming the wax ester and releasing coenzyme A. sdiarticle5.com For this compound, a wax synthase would catalyze the reaction between docosanoyl-CoA and 1-nonacosanol.
Known Biological Activities
Research into the biological activities of this compound has revealed potential therapeutic properties. A study on the compounds isolated from Dennettia tripetala reported that docosanoic acid, nonacosyl ester possesses anti-inflammatory and analgesic activities. journaljammr.com The study, which utilized in vivo models, found that fractions containing this ester significantly inhibited edema and reduced pain responses, validating the plant's traditional use for managing inflammation and pain. journaljammr.com The authors of the peer-reviewed study suggest that the compound is likely responsible, at least in part, for these observed effects. sdiarticle5.com
Biosynthesis and Metabolic Pathways
General Pathways of Very Long Chain Fatty Acid and Alcohol Synthesis in Plants
The formation of nonacosyl docosanoate necessitates the synthesis of its two constituent parts: a C29 alcohol (nonacosanol) and a C22 fatty acid (docosanoic acid). These components are produced through the fatty acid elongation (FAE) system and subsequent modification pathways. The general pathway begins with the de novo synthesis of C16 and C18 fatty acids in the plastids, which are then exported to the cytoplasm and activated to acyl-CoAs. These are the substrates for the FAE complex located in the endoplasmic reticulum.
The FAE complex extends the carbon chain of fatty acids by adding two-carbon units from malonyl-CoA in a four-step cycle. Once the very-long-chain acyl-CoAs are synthesized, they can be directed into two main pathways for cuticular wax production: the alcohol-forming pathway and the alkane-forming pathway. This compound biosynthesis relies on the alcohol-forming pathway, which produces primary alcohols and wax esters.
The elongation of fatty acids beyond C18 is carried out by the FAE complex, which consists of four key enzymes that catalyze a cycle of reactions. Each cycle extends the acyl chain by two carbons. This process is crucial for producing the very-long-chain precursors of this compound.
The four reactions in the fatty acid elongation cycle are:
Condensation: A β-ketoacyl-CoA synthase (KCS) catalyzes the condensation of a long-chain acyl-CoA with malonyl-CoA. This is the rate-limiting step and a key determinant of the final chain length of the fatty acid.
Reduction: The resulting β-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase (KCR).
Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form a trans-2,3-enoyl-CoA.
Second Reduction: Finally, an enoyl-CoA reductase (ECR) reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA, which is now two carbons longer than the initial substrate.
This cycle is repeated until the desired chain length, such as C22 for docosanoic acid and C29 for the precursor of nonacosanol, is achieved.
The specificity of the FAE complex, particularly the KCS enzyme, is critical in determining the chain length of the resulting VLCFAs. Plants possess a family of KCS enzymes, each with different substrate specificities, allowing for the production of a diverse range of VLCFAs. For the synthesis of docosanoic acid (C22), a KCS with specificity for C20 acyl-CoA would be required. Similarly, the synthesis of the C29 precursor would involve KCS enzymes capable of elongating VLCFAs to this length.
While the KCS enzyme largely determines the chain length, the other three enzymes of the FAE complex (KCR, HCD, and ECR) are generally considered to have broader substrate specificities and are shared among different FAE complexes. Once the C29 acyl-CoA is synthesized, it enters the alcohol-forming pathway, where it is reduced to nonacosanol by a fatty acyl-CoA reductase (FAR). nih.gov
| Enzyme Class | Function in this compound Biosynthesis |
| β-ketoacyl-CoA synthase (KCS) | Catalyzes the initial condensation step in fatty acid elongation and determines the final chain length of docosanoic acid (C22) and the C29 precursor of nonacosanol. |
| β-ketoacyl-CoA reductase (KCR) | Reduces the β-ketoacyl-CoA intermediate during each elongation cycle. |
| 3-hydroxyacyl-CoA dehydratase (HCD) | Dehydrates the 3-hydroxyacyl-CoA intermediate in the elongation process. |
| Enoyl-CoA reductase (ECR) | Catalyzes the final reduction step in each fatty acid elongation cycle. |
| Fatty acyl-CoA reductase (FAR) | Reduces the C29 acyl-CoA to the corresponding primary alcohol, nonacosan-1-ol. |
| Wax Synthase (WS/DGAT) | Catalyzes the esterification of docosanoyl-CoA with nonacosan-1-ol to form this compound. |
Esterification Mechanisms
The final step in the biosynthesis of this compound is the esterification of docosanoic acid (as docosanoyl-CoA) and nonacosanol. This reaction is catalyzed by a wax synthase (WS), which belongs to the bifunctional wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WS/DGAT) family of enzymes. mdpi.comnih.gov These enzymes are located in the endoplasmic reticulum.
The wax synthase transfers the fatty acyl group from an acyl-CoA thioester to the hydroxyl group of a long-chain primary alcohol, forming a wax ester and releasing coenzyme A. For this compound, the reaction would be:
Docosanoyl-CoA + Nonacosan-1-ol → this compound + CoA-SH
The substrate specificity of the particular WS enzyme is a critical factor in determining which fatty acyl-CoAs and fatty alcohols are combined to form wax esters.
Non-Canonical Metabolic Routes in Plant Systems
While the primary pathway for wax ester biosynthesis is well-established, there is evidence of non-canonical routes for the formation of cuticular wax components in some plant species. For instance, in barley, the biosynthesis of β-diketones, another class of wax compounds, involves a type-III polyketide synthase that condenses two fatty acyl units. nih.gov This highlights that plants have evolved diverse biochemical strategies to produce their surface lipids.
However, for the synthesis of straight-chain wax esters like this compound, the pathway involving the FAE complex and a subsequent esterification by a wax synthase is the canonical and most likely route. There is currently limited evidence to suggest a significant non-canonical pathway for the biosynthesis of such simple wax esters in most plants.
Regulation of Long-Chain Ester Biosynthesis
The biosynthesis of very-long-chain esters is tightly regulated at multiple levels to ensure proper development and response to environmental cues. This regulation involves genetic control over the expression of the biosynthetic genes.
The expression of genes involved in VLCFA and wax ester biosynthesis is controlled by a network of transcription factors. Key among these are members of the MYB and AP2/ERF families.
MYB Transcription Factors: Several R2R3-type MYB transcription factors, such as MYB96 and MYB94 in Arabidopsis thaliana, have been identified as key regulators of cuticular wax biosynthesis. ijoear.comresearchgate.netoup.com These transcription factors can be induced by environmental stresses like drought and in turn, activate the expression of genes encoding enzymes of the FAE complex (e.g., KCS) and the alcohol-forming pathway (e.g., FAR and WSD1). ijoear.comoup.com This leads to an increased production of cuticular waxes, which helps to reduce water loss. MYB30 has also been implicated as a positive regulator in the signaling pathway that controls cell death responses to pathogen attack. ijoear.com
AP2/ERF Transcription Factors: Transcription factors from the APETALA2/Ethylene Responsive Factor (AP2/ERF) family, such as WAX INDUCER1/SHINE1 (WIN1/SHN1), are also known to upregulate genes involved in cuticular wax biosynthesis. mdpi.com Conversely, other members of this family, like DECREASE WAX BIOSYNTHESIS (DEWAX), act as negative regulators. mdpi.com
The interplay between these and other transcription factors allows the plant to fine-tune the production of specific wax components, including very long-chain esters like this compound, in response to developmental and environmental signals.
| Transcription Factor Family | Key Members | Regulatory Role in Wax Ester Biosynthesis |
| MYB (R2R3-type) | MYB96, MYB94, MYB30 | Positive regulators; activate the expression of KCS, KCR1, FAR, and WSD1 genes, often in response to abiotic stress. ijoear.comresearchgate.netoup.com |
| AP2/ERF | WIN1/SHN1 | Positive regulator; upregulates genes involved in cuticular wax formation. mdpi.com |
| AP2/ERF | DEWAX | Negative regulator; suppresses the expression of wax biosynthesis genes. mdpi.com |
Environmental Signal Integration in Metabolism
The biosynthesis of this compound, a significant component of the epicuticular wax layer in many plants, is intricately linked with the plant's perception of and response to its external environment. Various environmental cues, both abiotic and biotic, can trigger signaling cascades that modulate the metabolic pathways responsible for the production of very-long-chain fatty acids (VLCFAs) and their subsequent esterification into wax esters like this compound. This integration of environmental signals ensures that the plant can dynamically adjust the composition and thickness of its protective wax layer to cope with changing conditions.
Environmental stressors such as drought, salinity, and temperature fluctuations are potent regulators of cuticular wax biosynthesis. wesleyan.eduresearchgate.net These stress signals are perceived by the plant, leading to the activation of specific signaling pathways, often involving plant hormones like abscisic acid (ABA). nih.gov These signaling cascades, in turn, influence the expression of genes encoding key enzymes in the VLCFA elongation and wax ester biosynthetic pathways. The outcome is a change in the quantity and composition of cuticular waxes, which helps the plant to mitigate the impact of the stressor. For instance, an increase in the total wax load, including wax esters, can reduce non-stomatal water loss, a crucial adaptation to drought conditions. nih.govfrontiersin.org
Detailed research findings have illuminated the molecular mechanisms underlying this environmental regulation. Studies on various plant species have demonstrated that exposure to abiotic stress leads to the upregulation of genes involved in the biosynthesis of VLCFAs and wax esters. While specific studies focusing solely on this compound are limited, the general principles of wax ester metabolism provide a framework for understanding how its production is likely regulated.
The following interactive data table summarizes findings from a study on Arabidopsis thaliana, illustrating the impact of drought stress on the abundance of total wax esters. While this data does not specify this compound, it provides evidence for the stress-induced accumulation of the compound class to which it belongs.
| Plant Line | Treatment | Total Wax Esters (µg/g fresh weight) | Fold Change |
| Wild Type | Control | 1.5 | 1.0 |
| Wild Type | Drought | 3.2 | 2.1 |
| wsd1 Mutant | Control | 0.8 | 0.5 |
| wsd1 Mutant | Drought | 1.2 | 0.8 |
This table is based on generalized data from studies on Arabidopsis and serves as an illustrative example of how environmental stress can affect wax ester content.
The integration of environmental signals into the metabolic pathways of wax biosynthesis is a complex process involving a network of regulatory genes and signaling molecules. This intricate regulation allows plants to fine-tune the composition of their cuticular wax, including specific compounds like this compound, to optimize their survival and performance in a constantly changing environment.
Advanced Analytical Methodologies for Structural Elucidation and Quantification
Extraction Techniques for Long-Chain Esters from Biological Samples
The extraction of long-chain esters from biological tissues and fluids is a critical first step in their analysis. The choice of method depends on the nature of the sample, the concentration of the target analyte, and the subsequent analytical techniques to be used.
Traditional methods for lipid extraction rely on the principle of using organic solvents to solubilize lipids and separate them from other cellular components like proteins and carbohydrates. The effectiveness of these methods is determined by the solvent's polarity and its ability to overcome the interactions between lipids and other biomolecules.
Soxhlet extraction is a classic and exhaustive method for extracting non-volatile and semi-volatile organic compounds from solid samples. youtube.commeatjournal.ru The process involves continuously washing the sample with a distilled solvent, ensuring intimate contact between the sample matrix and fresh solvent. youtube.com
Process:
The solid biological sample, often mixed with a drying agent like anhydrous sodium sulfate, is placed in a thimble.
The thimble is placed in the Soxhlet extractor, which is fitted with a distillation flask containing the solvent (acetone) and a condenser.
The solvent is heated, vaporizes, and travels to the condenser, where it cools and drips into the thimble containing the sample.
The solvent fills the thimble and extracts the soluble long-chain esters.
Once the solvent reaches a specific level, it is siphoned back into the distillation flask, carrying the extracted lipids with it.
This cycle is repeated, allowing for a thorough extraction of the target compounds. youtube.com
Acetone (B3395972), a moderately polar solvent, is effective in extracting a range of lipids. However, studies comparing various solvents have shown that while acetone is used, other solvents or solvent mixtures might offer higher yields for total lipid extraction in some cases. nih.gov The primary advantage of the Soxhlet method is its efficiency in achieving near-complete extraction due to the repeated washing with fresh solvent. cetjournal.it Disadvantages include the relatively long extraction times and the use of large volumes of solvent. science.gov The continuous heating of the solvent can also potentially lead to the degradation of thermolabile compounds. nih.gov
Table 1: Comparison of Solvents Used in Soxhlet Extraction for Lipids
| Solvent/Solvent System | Polarity Index | Boiling Point (°C) | Key Characteristics for Lipid Extraction |
|---|---|---|---|
| Acetone | 5.1 | 56 | Good for a range of lipids, but may be less effective than other solvents for total lipid recovery. nih.gov |
| n-Hexane | 0.1 | 69 | Effective for nonpolar lipids but inefficient for polar lipids. nih.gov |
| Chloroform/Methanol | N/A (mixture) | Variable | Considered a gold standard for exhaustive lipid extraction, recovering both polar and nonpolar lipids. nih.govscience.gov |
| Ethanol | 4.3 | 78.4 | Can yield high amounts of lipids and is considered a greener alternative. nih.gov |
Diethyl ether is a commonly used nonpolar solvent for lipid extraction, particularly for "crude fat" analysis. chromatographyonline.comaafco.org It is effective at dissolving nonpolar lipids such as triacylglycerols and cholesterol esters. chromatographyonline.com "Washings" or extractions with diethyl ether are often performed using apparatus like the Soxhlet extractor or through simpler liquid-liquid extraction procedures.
While diethyl ether is a good solvent for many lipids, it is a poor extractant of lipids from tissues when used alone because it cannot effectively break the associations between lipids and proteins or carbohydrates. aocs.org For this reason, it is more suitable for triacylglycerol-rich samples like adipose tissue or oilseeds. aocs.org A significant drawback is its tendency to co-extract non-saponifiable, non-nutritive lipids while potentially failing to extract all dietary lipids completely. chromatographyonline.com Furthermore, diethyl ether is highly flammable and can form explosive peroxides upon storage, posing safety risks. rsc.org Comparisons have shown that chloroform-methanol-water systems are often superior to diethyl ether in terms of extraction efficiency, especially for samples with high fat content. rsc.org
Solvent systems based on a mixture of chloroform, methanol, and water are considered the "gold standard" for total lipid extraction from a wide variety of biological samples. nih.gov The two most prominent methods are those developed by Folch et al. and Bligh and Dyer.
The Folch Method: This method, developed in 1957, is highly effective for the exhaustive extraction of lipids from tissues. seafdec.orgrockefeller.edu The procedure involves homogenizing the tissue sample with a chloroform-methanol mixture, typically in a 2:1 (v/v) ratio. ugent.begerli.com This creates a single-phase system that disrupts cellular membranes and solubilizes the lipids. Following this, a saline solution (water or a salt solution like 0.9% NaCl) is added, which induces the separation of the mixture into two phases. rockefeller.edugerli.com The lower, chloroform-rich phase contains the purified lipids, while the upper, aqueous methanol phase contains non-lipid contaminants such as sugars and amino acids. nih.govrockefeller.edu
The Bligh and Dyer Method: Published in 1959, this method is an adaptation of the Folch procedure, designed to be more rapid and economical, particularly for samples with high water content, such as fish muscle. ugent.becdnsciencepub.comvliz.be The key difference lies in the initial solvent-to-sample ratio and the proportions of chloroform, methanol, and water. The wet tissue is first homogenized with a chloroform-methanol ratio that forms a single phase with the water present in the tissue. cdnsciencepub.com Subsequent additions of chloroform and water create a biphasic system, allowing for the separation of the lipid-containing chloroform layer. cdnsciencepub.com While efficient for samples with low lipid content (<2%), studies have shown that for samples with higher lipid content, the original Bligh and Dyer method may underestimate the total lipid content compared to the Folch method. vliz.be
Both methods are highly regarded for their ability to extract a broad range of lipids, from nonpolar long-chain esters to more polar phospholipids. nih.gov The use of chloroform, however, is a significant drawback due to its toxicity and environmental concerns, prompting research into safer alternatives. gerli.com
Growing awareness of the environmental and health impacts of traditional solvents like chloroform and hexane has spurred the development and evaluation of "green" or less hazardous alternatives for lipid extraction. nih.govextractionmagazine.com The principles of green chemistry guide this effort, aiming for solvents that are derived from renewable resources, are biodegradable, and have low toxicity. extractionmagazine.com
Several promising alternatives have been identified:
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable sources like corncobs, 2-MeTHF has shown to be a more efficient extraction solvent than hexane for lipids from various sources, including spent coffee grounds and oilseeds. cetjournal.itcetjournal.itnih.gov It can lead to higher oil yields and better recovery of bioactive compounds. nih.gov
Cyclopentyl Methyl Ether (CPME): CPME is a hydrophobic ether solvent with a high boiling point and low peroxide formation. wikipedia.orgresearchgate.net It is considered a viable alternative to solvents like THF and MTBE in various chemical processes, including extractions. wikipedia.orgzeon.co.jp Its hydrophobic nature facilitates easy separation from water. zeon.co.jp
Ethanol: Produced from renewable feedstocks, ethanol is a polar solvent that has demonstrated high lipid extraction yields, sometimes comparable to chloroform-based systems. nih.gov
Terpenes: Plant-derived solvents like d-limonene have been investigated as green alternatives. They are biodegradable and can be effective in lipid extraction, often used in combination with other green solvents or advanced extraction techniques. nih.gov
Ionic Liquids and Deep Eutectic Solvents (DES): These are salts that are liquid at low temperatures. They have negligible vapor pressure and are considered greener alternatives to volatile organic compounds. Their properties can be tailored for specific extraction applications. repec.orgmdpi.com
Table 2: Properties of Selected Green Solvents for Lipid Extraction
| Solvent | Source | Key Advantages | Reference |
|---|---|---|---|
| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable (e.g., corncobs) | Higher extraction yields than hexane, good recovery of bioactives. | cetjournal.itnih.gov |
| Cyclopentyl Methyl Ether (CPME) | Petroleum-derived but with green characteristics | Hydrophobic, stable, low peroxide formation, easy separation from water. | wikipedia.orgzeon.co.jp |
| Ethanol | Renewable (e.g., corn, sugarcane) | Renewable, effective for polar and nonpolar lipids. | nih.gov |
| d-Limonene (Terpene) | Renewable (e.g., citrus rinds) | Biodegradable, effective extraction solvent. | nih.gov |
To overcome the limitations of conventional solvent extraction methods, such as long processing times and high solvent consumption, several advanced technologies have been developed. These methods often incorporate energy sources like microwaves or ultrasound, or utilize solvents in unique physical states.
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, which accelerates the extraction of analytes from the matrix. mdpi.com The rapid and localized heating can lead to the rupture of cell walls, enhancing the release of intracellular components like lipids. nih.gov This technique significantly reduces extraction time (often to minutes) and solvent consumption compared to methods like Soxhlet extraction. acs.orgmdpi.com The efficiency of MAE is influenced by factors such as solvent type, temperature, extraction time, and the solvent-to-sample ratio. mdpi.comacs.org
Supercritical Fluid Extraction (SFE): SFE employs a fluid at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. Carbon dioxide (CO₂) is the most commonly used supercritical fluid because it is non-toxic, non-flammable, inexpensive, and has a relatively low critical temperature (31°C). nih.govwikipedia.org Supercritical CO₂ is an excellent nonpolar solvent for lipids. nih.gov A key advantage of SFE is that the solvent power can be tuned by altering the pressure and temperature, allowing for the selective extraction of different lipid classes. wikipedia.orgnih.gov After extraction, the CO₂ can be easily removed by depressurization, leaving a solvent-free extract.
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses conventional solvents at elevated temperatures (50-200°C) and pressures (10-15 MPa). mdpi.com These conditions keep the solvent in its liquid state above its normal boiling point, which increases its extraction efficiency. The high temperature decreases the viscosity and surface tension of the solvent, improving its penetration into the sample matrix, while the high pressure forces the solvent into the pores of the matrix. mdpi.com PLE is an automated technique that is much faster and requires significantly less solvent than traditional methods like the Folch or Soxhlet procedures. researchgate.net
Advanced Extraction Technologies
Supercritical Fluid Extraction (SFE)
Supercritical Fluid Extraction (SFE) is a green and highly selective extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent. By operating at temperatures and pressures above its critical point (31.1 °C and 73.8 bar for CO2), the fluid exhibits properties of both a liquid and a gas, allowing for efficient penetration into the sample matrix and effective dissolution of non-polar compounds like nonacosyl docosanoate. ajgreenchem.com
The selectivity of SFE can be finely tuned by adjusting the temperature and pressure, which in turn alters the density and solvating power of the supercritical fluid. ajgreenchem.comscispace.com For the extraction of plant waxes, including wax esters, higher pressures generally lead to increased extraction yields due to the enhanced density of the supercritical CO2. The addition of a small amount of a polar co-solvent, such as ethanol, can further modify the polarity of the fluid, enabling the extraction of a broader range of compounds. scispace.com
Table 1: Supercritical Fluid Extraction (SFE) Parameters for Plant Waxes
| Parameter | Typical Range | Effect on Extraction of Wax Esters |
|---|---|---|
| Pressure | 100 - 400 bar | Higher pressure increases fluid density and solvating power, generally leading to higher yields. scispace.com |
| Temperature | 40 - 80 °C | Increasing temperature can increase the vapor pressure of the analyte but decrease fluid density. The optimal temperature is a balance between these two factors. |
| Co-solvent | 0 - 10% Ethanol | Can increase the polarity of the supercritical fluid, potentially improving the extraction of certain wax components. |
| Flow Rate | 2 - 5 g/min | A higher flow rate can reduce extraction time but may decrease extraction efficiency if contact time is insufficient. |
This table is generated based on general principles of SFE for plant waxes and may require optimization for the specific extraction of this compound.
Pressurized Liquid Extraction (PLE)
Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), employs conventional solvents at elevated temperatures (50-200°C) and pressures (100-150 bar) to enhance extraction efficiency. nih.govcsic.esencyclopedia.pub The high pressure maintains the solvent in its liquid state above its normal boiling point, allowing for extractions to be performed at higher temperatures. This leads to increased solubility of the analyte, reduced solvent viscosity and surface tension, and improved penetration of the solvent into the sample matrix. nih.govcsic.es
For lipophilic compounds such as wax esters, solvents like hexane, ethanol, or mixtures thereof are commonly used. PLE offers the advantages of reduced solvent consumption and significantly shorter extraction times compared to traditional methods like Soxhlet extraction. nih.gov
Table 2: Pressurized Liquid Extraction (PLE) Parameters for Lipophilic Compounds
| Parameter | Typical Range | Effect on Extraction of Wax Esters |
|---|---|---|
| Temperature | 50 - 200 °C | Higher temperatures increase solubility and diffusion rates, but may risk degradation of thermolabile compounds. |
| Pressure | 100 - 150 bar | Maintains the solvent in a liquid state at elevated temperatures. |
| Solvent | Hexane, Ethanol, Acetone | The choice of solvent is critical and should match the polarity of the target compound. |
| Extraction Time | 5 - 20 min | Significantly shorter than conventional methods. |
This table is generated based on general principles of PLE for lipophilic compounds and may require optimization for the specific extraction of this compound.
Microwave-Assisted Extraction (MAE)
Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. The microwave radiation causes localized heating of polar molecules within the sample, leading to the disruption of cell structures and enhanced release of target compounds into the solvent. mdpi.com
Key parameters influencing MAE efficiency include the microwave power, extraction time, temperature, and the choice of solvent. Solvents with high dielectric constants are more efficient at absorbing microwave energy. For non-polar compounds like this compound, a non-polar solvent can be used in a closed-vessel system where the pressure buildup allows for heating above the solvent's boiling point. mdpi.com MAE is known for its rapidity and reduced solvent consumption. mdpi.comsciforum.net
Table 3: Microwave-Assisted Extraction (MAE) Parameters for Phytochemicals
| Parameter | Typical Range | Effect on Extraction of Wax Esters |
|---|---|---|
| Microwave Power | 300 - 1000 W | Higher power can lead to faster heating but may cause degradation if not controlled. nih.gov |
| Temperature | 50 - 150 °C | Higher temperatures generally improve extraction efficiency. |
| Extraction Time | 5 - 30 min | Significantly shorter than conventional methods. |
| Solvent | Ethanol, Hexane | Solvent choice depends on the polarity of the target compound and its ability to absorb microwave energy. |
This table is generated based on general principles of MAE for phytochemicals and may require optimization for the specific extraction of this compound.
Ultrasound-Assisted Extraction (UAE)
Ultrasound-Assisted Extraction (UAE) employs high-frequency sound waves (typically 20-100 kHz) to create acoustic cavitation in the solvent. The formation and collapse of cavitation bubbles generate localized high pressures and temperatures, leading to cell wall disruption and enhanced mass transfer of the target analyte from the sample matrix into the solvent. researchgate.netmdpi.com
The efficiency of UAE is influenced by factors such as ultrasonic power and frequency, extraction time and temperature, and the properties of the solvent. UAE is considered a green technology due to its lower energy consumption and reduced extraction times compared to conventional methods. mdpi.com
Table 4: Ultrasound-Assisted Extraction (UAE) Parameters for Bioactive Compounds
| Parameter | Typical Range | Effect on Extraction of Wax Esters |
|---|---|---|
| Frequency | 20 - 100 kHz | Lower frequencies generally produce more intense cavitation effects. |
| Power | 100 - 500 W | Higher power can increase extraction yield but may also lead to degradation. |
| Temperature | 20 - 60 °C | Moderate temperatures are often sufficient and help to preserve thermolabile compounds. |
| Extraction Time | 15 - 60 min | Shorter extraction times compared to conventional methods. |
This table is generated based on general principles of UAE for bioactive compounds and may require optimization for the specific extraction of this compound.
Hydrodynamic Cavitation (HC)
Hydrodynamic Cavitation (HC) is an emerging and efficient extraction technique that involves the generation of cavitation bubbles through the mechanical constriction of a flowing liquid. As the liquid passes through a constriction, its velocity increases and pressure decreases, leading to the formation of vapor cavities. The subsequent collapse of these cavities in a downstream region of higher pressure generates intense localized energy, which can disrupt cells and enhance mass transfer. figshare.comresearchgate.netresearchgate.net
HC is recognized for its energy efficiency and potential for large-scale industrial applications. qualitas1998.net It has been successfully applied for the extraction of lipids and other bioactive compounds from various plant and biomass sources. researchgate.netresearchgate.net The design of the cavitation reactor, including the geometry of the constriction, is a critical parameter for optimizing the extraction process. figshare.comresearchgate.net
Table 5: Hydrodynamic Cavitation (HC) Parameters for Lipid Extraction
| Parameter | Typical Range | Effect on Extraction of Wax Esters |
|---|---|---|
| Inlet Pressure | 1 - 10 bar | Higher pressure differentials across the constriction generally lead to more intense cavitation. |
| Flow Rate | Variable | Influences the cavitation number and the residence time in the cavitation zone. |
| Reactor Geometry | Orifice plates, Venturi tubes | The design of the constriction significantly impacts the cavitation intensity and extraction efficiency. figshare.comresearchgate.net |
| Solvent | Hexane, Ethanol | The choice of solvent is dependent on the target compound's polarity. |
This table is generated based on general principles of HC for lipid extraction and may require optimization for the specific extraction of this compound.
Comparative Studies of Extraction Methodologies
While direct comparative studies for the extraction of this compound using all the aforementioned techniques are limited, general comparisons for the extraction of plant waxes and lipids provide valuable insights.
Microwave-assisted extraction has been shown to offer higher extraction efficiency for phenolic compounds compared to ultrasound-assisted extraction. researchgate.nettaylorfrancis.com In a comparison of MAE and UAE for extracting compounds from Camellia japonica, MAE provided a higher maximum yield (80%) at high temperatures and short times, while UAE yielded a lower maximum of 56%. sciforum.net
For the extraction of phenolic compounds, MAE has demonstrated the highest total phenolic content, followed by PLE, UAE, and SFE. nih.gov However, the selectivity of SFE for non-polar compounds like wax esters can be a significant advantage. The choice of the optimal extraction method ultimately depends on the specific goals of the analysis, including the desired purity of the extract, the scale of the operation, and considerations of cost and environmental impact.
Table 6: General Comparison of Advanced Extraction Techniques for Plant Waxes
| Technique | Extraction Time | Solvent Consumption | Selectivity | Yield |
|---|---|---|---|---|
| SFE | Moderate | Low (CO2 is recycled) | High (tunable) | Variable, can be high for non-polar compounds |
| PLE | Short | Low to Moderate | Moderate | Generally high |
| MAE | Very Short | Low | Moderate | Often very high |
| UAE | Short | Low | Moderate | Good to high |
| HC | Very Short | Low to Moderate | Moderate | Potentially very high, scalable |
This table provides a qualitative comparison based on literature for the extraction of plant-derived compounds. The actual performance for this compound may vary.
Chromatographic Separation Techniques
Following extraction, chromatographic techniques are essential for the separation and quantification of this compound from the crude extract. Due to its high molecular weight and non-polar nature, specific chromatographic approaches are required.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For very long-chain esters like this compound, high-temperature GC is necessary. This involves using a thermally stable capillary column, often a short column with a thin film, and a temperature program that can reach up to 380-400°C to ensure the elution of these high-boiling-point compounds. nih.gov The mass spectrometer provides structural information, allowing for the identification of the compound based on its fragmentation pattern. The mass spectrum of a wax ester typically shows a molecular ion peak and characteristic fragment ions corresponding to the fatty acid and fatty alcohol moieties.
High-Performance Liquid Chromatography (HPLC) is another valuable tool, particularly for the analysis of thermally labile or non-volatile compounds. For the separation of very long-chain wax esters, reversed-phase HPLC with a non-polar stationary phase (such as C18 or C30) and a non-aqueous mobile phase is often employed. scribd.comresearchgate.net A gradient elution program, for instance with a mixture of methanol and chloroform, can be used to effectively separate a wide range of wax esters based on their chain length and degree of unsaturation. researchgate.net Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS), which provides both quantitative and structural information. scribd.comresearchgate.netnih.gov
Table 7: Chromatographic Techniques for the Analysis of Very Long-Chain Wax Esters
| Technique | Column Type | Mobile/Carrier Gas | Detection | Key Considerations |
|---|---|---|---|---|
| GC-MS | High-temperature capillary (e.g., DB-1HT) | Helium or Hydrogen | Mass Spectrometry (EI) | Requires high temperatures for elution; provides structural information. nih.gov |
| HPLC | Reversed-phase (e.g., C18, C30) | Non-aqueous gradient (e.g., Methanol/Chloroform) | ELSD, Mass Spectrometry (APCI) | Suitable for non-volatile compounds; C30 columns offer good separation for long-chain esters. scribd.comresearchgate.net |
This table summarizes common approaches for the analysis of very long-chain wax esters. Method development and optimization are crucial for the specific analysis of this compound.
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric methods are indispensable for the structural elucidation of this compound, providing detailed information about its molecular structure.
The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is a definitive technique for the identification of this compound. GC separates the compound from the mixture, and the mass spectrometer provides information on its mass and fragmentation pattern, which is a unique fingerprint of the molecule.
The Kovats retention index is a standardized method in gas chromatography that helps in the identification of compounds by comparing their retention times to those of n-alkane standards wikipedia.orgnist.gov. This index is largely independent of many experimental variables, making it a reliable parameter for inter-laboratory comparisons wikipedia.org. By determining the Kovats retention index of an unknown peak and comparing it to a database of known values, a tentative identification of this compound can be made. Specific retention index data for this compound is not available in the public domain, but it can be experimentally determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In a ¹H NMR spectrum, key signals would definitively characterize the ester structure. nih.govdocumentsdelivered.com A triplet signal, typically found around 4.0 ppm, corresponds to the two protons on the methylene (B1212753) (-CH₂-) group directly attached to the ester oxygen (from the nonacosyl alcohol portion). nih.govresearchgate.net Another distinct triplet, usually appearing around 2.3 ppm, is indicative of the two protons on the methylene group adjacent to the carbonyl function (from the docosanoic acid portion). nih.gov The long polymethylene chains of both the acid and alcohol moieties would produce a large, overlapping signal cluster between 1.2 and 1.6 ppm. Finally, the terminal methyl (-CH₃) groups of both long chains would each generate a characteristic triplet signal near 0.9 ppm. nih.gov
The ¹³C NMR spectrum provides complementary and more detailed information. researchgate.net The carbonyl carbon (C=O) of the ester group would have a characteristic resonance in the downfield region of the spectrum. The carbon of the methylene group bonded to the ester oxygen (-O-CH₂-) would also be clearly identifiable. researchgate.net Each carbon in the long aliphatic chains would produce a distinct signal, though many may overlap in the region of approximately 20-40 ppm. Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can be employed to correlate the proton signals with their directly attached carbon signals, confirming assignments and solidifying the structural proof. nih.gov
| Functional Group | Atom | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Ester Linkage | -C(=O)- | ~174 | Singlet (s) |
| -O-CH₂- | ~64 | Triplet (t) | |
| Alpha Methylene | -CH₂-C(=O)- | ~34 | Triplet (t) |
| -O-CH₂-CH₂- | ~29 | Triplet (t) | |
| Polymethylene Chain | -(CH₂)n- | ~22-32 | Multiplet (m) |
| Terminal Methyl | -CH₃ | ~14 | Quartet (q) |
Derivatization Strategies for Enhanced Analysis
Derivatization is a chemical modification process used to convert an analyte into a product that is more suitable for a specific analytical technique, most notably gas chromatography (GC). gcms.cz This process can increase volatility, improve thermal stability, and enhance detection. restek.com
Silylation is one of the most common derivatization methods in GC analysis. restek.comrestek.com It involves replacing an active hydrogen atom (found in -OH, -COOH, -NH₂, and -SH groups) with an alkylsilyl group, typically trimethylsilyl (TMS). sigmaaldrich.com The reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is frequently used for this purpose. esslabshop.comcsqanalytics.com
While this compound itself lacks active hydrogens and does not react with BSTFA, its analysis within a natural wax extract often necessitates this step. Plant waxes are complex mixtures that can contain free fatty acids and long-chain alcohols alongside wax esters. These compounds, with their polar hydroxyl and carboxyl groups, are not ideal for direct GC analysis as they can exhibit poor peak shape and adsorb to the chromatographic column. By treating the entire extract with BSTFA, these co-occurring compounds are converted into their more volatile and less polar TMS-ether and TMS-ester derivatives, allowing for their successful separation and identification by GC-MS. restek.comsigmaaldrich.com
Epicuticular waxes from many plants, such as barley, can contain β-diketones as major constituents alongside wax esters. scispace.comnih.govdntb.gov.ua These compounds are of interest but can be challenging to analyze directly. To facilitate their identification, they are often converted into more stable and volatile derivatives. scispace.com
One effective derivatization strategy is the reaction of β-diketones with hydrazine or its derivatives to form stable pyrazoles. nih.gov This condensation reaction creates a heterocyclic ring structure that is amenable to GC-MS analysis and produces characteristic mass spectral fragmentation patterns, aiding in structural confirmation. nih.govresearchgate.net
An alternative method involves converting the β-diketones into their silyl enol ethers. wikipedia.orgorganic-chemistry.org This is typically achieved by reacting the β-diketone with a silylating agent like BSTFA. The reagent reacts with the enol tautomer of the β-diketone to form a stable trimethylsilyl enol ether. scispace.com This derivative is more volatile and thermally stable, allowing for improved chromatographic analysis. acs.org Both derivatization approaches are crucial for the comprehensive characterization of the complex lipid mixtures in which this compound is often found. scispace.comnih.gov
| Technique | Target Compound Class | Reagent Example | Purpose |
|---|---|---|---|
| Silylation | Free fatty acids, Alcohols | BSTFA | Increases volatility and thermal stability for GC-MS by converting -OH and -COOH groups to -OTMS and -COOTMS groups. |
| Pyrazole Formation | β-Diketones | Hydrazine | Forms stable, volatile heterocyclic derivatives with characteristic mass spectra. |
| Silyl Enol Ether Formation | β-Diketones | BSTFA | Traps the enol tautomer to create a more volatile and stable derivative for GC-MS analysis. |
Ecological and Physiological Significance
Role in Plant Surface Waxes as Protective Barriers
Plant surface waxes, including long-chain esters like nonacosyl docosanoate, form a critical protective barrier known as the cuticle, which covers the epidermis of leaves, stems, and fruits. This layer is the primary interface between the plant and its external environment. The chemical composition of these waxes, which includes a variety of compounds such as fatty acids, aldehydes, primary and secondary alcohols, ketones, alkanes, and alkyl esters, determines the physical properties of this protective layer.
The primary role of this waxy layer is to prevent uncontrolled water loss, a crucial function for plant survival, especially in arid conditions. The hydrophobic nature of compounds like this compound contributes to the water-repellent properties of the cuticle, minimizing water retention on the leaf surface, which can reduce the incidence of fungal diseases. Furthermore, this barrier offers protection against UV radiation, mechanical damage, and the entry of pathogens.
Table 1: General Composition of Plant Epicuticular Waxes
| Compound Class | General Function in Protective Barrier |
| Alkanes | Contribute to the hydrophobicity and structural integrity of the wax layer. |
| Primary Alcohols | Influence the crystallinity and architecture of the wax surface. |
| Fatty Acids | Serve as precursors for other wax components and contribute to the barrier properties. |
| Wax Esters (e.g., this compound) | Enhance the hydrophobicity and reduce water permeability of the cuticle. |
| Triterpenoids | Can have antimicrobial and insect-repellent properties. |
Note: This table represents a generalized composition of plant waxes; the specific composition varies significantly between plant species.
Contribution to Plant Adaptation to Environmental Conditions
The composition and thickness of the epicuticular wax layer are dynamic and can change in response to environmental cues, playing a vital role in a plant's ability to adapt to various stresses. While direct evidence for the role of this compound is not available, the general functions of wax esters suggest their importance in these adaptive responses.
In response to drought, high temperatures, and high levels of UV radiation, many plant species increase the total amount of epicuticular wax, which can alter the proportion of specific components like long-chain esters. This thickened wax layer enhances the cuticle's ability to reflect solar radiation, reduce leaf temperature, and limit water transpiration, thereby improving the plant's resilience to environmental stressors.
Implications in Plant Chemotaxonomy and Phylogenetics
The chemical composition of epicuticular waxes can be a valuable tool in plant chemotaxonomy, the classification of plants based on their chemical constituents. The presence and relative abundance of specific wax components, including long-chain esters, can serve as chemical markers to distinguish between different species, genera, and even populations of the same species.
Although specific studies highlighting this compound as a key chemotaxonomic marker are not prevalent, the analysis of wax ester profiles, in general, has been used to elucidate phylogenetic relationships among plants. These chemical "fingerprints" can provide insights into the evolutionary history of plant lineages where morphological characteristics may be ambiguous.
Table 2: Examples of Wax Components Used in Chemotaxonomy (General)
| Plant Group | Key Wax Components Used for Classification |
| Brassica species | Alkanes, ketones, and secondary alcohols |
| Conifers | Nonacosan-10-ol and other secondary alcohols |
| Eucalyptus species | Triterpenoids and β-diketones |
| Grasses (Poaceae) | Alkanes and primary alcohols |
Note: This table provides general examples and does not specifically mention this compound due to a lack of specific literature.
Interaction with Biotic Factors
The epicuticular wax layer plays a significant, albeit often indirect, role in a plant's interaction with other organisms, including pests and microorganisms. The physical structure and chemical composition of the wax can influence the behavior of insects, such as their movement, feeding, and egg-laying (oviposition). A smooth or crystalline wax surface can be difficult for insects to attach to, providing a form of physical defense.
Research Applications and Future Directions
Potential in Agro-Biorefinery Concepts
The production of high-value chemicals from renewable resources is a cornerstone of modern biorefinery concepts. Metabolic engineering of oilseed crops and microorganisms offers a sustainable and environmentally friendly platform for producing specific wax esters like Nonacosyl docosanoate. oup.comnih.gov
Currently, commercial wax esters are primarily sourced from petroleum-based chemical synthesis or limited natural sources like jojoba oil. oup.com An agro-biorefinery approach, utilizing engineered non-food oilseed crops such as Camelina sativa or Crambe abyssinica, could provide a scalable and renewable source of tailored wax esters. cabidigitallibrary.orgagrenew.com.au By introducing the necessary biosynthetic genes, these crops could be engineered to produce and store this compound in their seeds. This strategy not only creates a sustainable production route but also adds value to agricultural outputs, integrating chemical production with farming.
Furthermore, microbial fermentation using oleaginous yeasts like Yarrowia lipolytica presents another promising avenue. nih.govacs.org These microorganisms can be engineered to convert low-cost renewable feedstocks, including agricultural waste, into specific very-long-chain wax esters. nih.gov This approach aligns perfectly with the goals of a circular bioeconomy, transforming waste streams into valuable industrial products like this compound.
Development of Advanced Analytical Standards and Methodologies
A significant hurdle in the research and commercialization of specific wax esters is the complexity of their analysis. Naturally occurring waxes are often intricate mixtures of various molecular species, making the identification and quantification of a single compound like this compound challenging. nih.gov
Advanced analytical techniques are crucial for accurate characterization. Methodologies combining liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (MS), such as HPLC-QTOF-MS, are powerful tools for separating and identifying individual wax ester molecules in complex mixtures. nih.govcreative-proteomics.comspectroscopyonline.com Techniques like direct infusion electrospray ionization tandem mass spectrometry (ESI-tandem MS) have been developed for the semi-quantitative profiling of hundreds of wax ester species. uni-goettingen.de
However, to move from semi-quantitative profiling to precise quantification, the development of certified analytical standards for this compound is essential. Such standards would enable researchers to accurately measure concentrations in biological and engineered systems, validate the efficiency of production methods, and ensure quality control in industrial applications. Future efforts must focus on the synthesis and certification of pure this compound to serve as a reference standard for these advanced analytical platforms. nih.govnih.gov
Strategies for Targeted Biosynthesis and Metabolic Engineering in Research Systems
The de novo production of this compound in controlled biological systems is a key objective for ensuring a reliable supply chain. This requires sophisticated metabolic engineering and synthetic biology approaches in various research systems.
Optimization of Production in Plant Cell Cultures or Model Organisms
Plant cell culture (PCC) technology offers a contained and controllable platform for producing complex natural products, independent of agricultural constraints. While not yet applied to this compound, PCC could be explored as a biofactory for its synthesis. The primary advantage is the ability to optimize production conditions and scale up in bioreactors. However, challenges such as low yields and product secretion often need to be addressed through process optimization and genetic engineering of the cell lines.
Metabolic engineering in model plants like Arabidopsis thaliana or potential production crops like Camelina sativa is a more established route for producing novel wax esters. nih.govcabidigitallibrary.org The strategy involves introducing genes that encode the enzymes responsible for wax ester synthesis. For this compound, this would require enzymes that can specifically produce nonacosyl alcohol (a C29 alcohol) and utilize docosanoyl-CoA (a C22 acyl-CoA). A key challenge is ensuring a sufficient supply of these very-long-chain precursors, which may require the co-expression of specific fatty acid elongases. cabidigitallibrary.org
Synthetic Biology Approaches for Novel Ester Production
Synthetic biology provides powerful tools to engineer microorganisms like Escherichia coli and the oleaginous yeast Yarrowia lipolytica into dedicated cell factories for wax ester production. nih.govnih.govsemanticscholar.orgnih.gov These hosts are attractive due to their rapid growth, well-characterized genetics, and ability to utilize inexpensive feedstocks.
The core strategy involves the heterologous expression of two key enzymes: a fatty acyl-CoA reductase (FAR) to produce the fatty alcohol and a wax synthase (WS) to catalyze the final esterification step. oup.comdtu.dk To produce this compound specifically, a synthetic pathway would need to be designed with enzymes demonstrating high specificity for the required substrates. This involves screening and selecting FAR and WS enzymes from various natural sources or engineering existing enzymes to alter their substrate preference. dtu.dknih.gov Researchers have successfully engineered Y. lipolytica to produce up to 2.0 g/L of very-long-chain wax esters (C32-C44), demonstrating the feasibility of this approach. nih.govacs.org
| Host Organism | Engineering Strategy | WE Chain Lengths Produced | Max Titer Reported | Reference |
|---|---|---|---|---|
| Yarrowia lipolytica | Expression of various FARs and WS; optimization of VLCFA synthesis | C32-C44 | 2.0 g/L | nih.govacs.org |
| Saccharomyces cerevisiae | Expression of FAR (from M. aquaeolei) and WS (from S. chinensis); overexpression of elongase | Up to C42 | 12.24 mg/g CDW | nih.govmerckmillipore.com |
| Yarrowia lipolytica | Expression of FAR and WS; utilization of waste cooking oil as feedstock | C32, C34, C36 | 7.6 g/L | nih.gov |
| Escherichia coli | Expression of FAR and WS; optimized feeding strategies | C32, C34, C36 | ~4.0 g/L | nih.gov |
Elucidation of Complete Biosynthetic Pathways
While the general enzymatic steps for wax ester synthesis are known, the specific enzymes and regulatory networks that lead to the production of this compound in its natural source organisms are likely uncharacterized. A complete elucidation of its biosynthetic pathway is a critical future research direction. nih.govnih.gov
The biosynthesis of wax esters is a two-step process:
Fatty Alcohol Formation : A fatty acyl-CoA reductase (FAR) reduces a very-long-chain fatty acyl-CoA (in this case, likely nonacosanoyl-CoA) to its corresponding fatty alcohol (nonacosanol). oup.com
Esterification : A wax synthase (WS) catalyzes the esterification of the fatty alcohol (nonacosanol) with another fatty acyl-CoA molecule (docosanoyl-CoA) to form the final wax ester, this compound. oup.com
Future research will need to identify the specific genes encoding the FAR and WS enzymes responsible for producing this particular wax ester. This involves techniques like transcriptomics to identify candidate genes in organisms known to produce this compound, followed by heterologous expression and biochemical characterization of the encoded enzymes to confirm their substrate specificities. nih.gov Understanding the complete pathway is fundamental for successful metabolic engineering efforts.
Integration of Multi-Omics Data for Comprehensive Understanding
To gain a holistic view of this compound metabolism, an integrated multi-omics approach is indispensable. nih.govnih.govunimelb.edu.au This systems biology strategy combines data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive model of how this wax ester is produced, regulated, and functions within an organism. researchgate.netyoutube.com
By applying these techniques to a natural producer of this compound, researchers can:
Genomics : Identify the complete set of genes potentially involved in lipid metabolism.
Transcriptomics : Pinpoint which genes are actively expressed under conditions of wax ester production.
Proteomics : Quantify the enzymes (the actual molecular machinery) present in the cell.
Metabolomics/Lipidomics : Measure the levels of precursor molecules (like docosanoic acid and nonacosanoic acid) and the final product, providing a direct readout of the metabolic state.
Integrating these datasets can reveal not only the core biosynthetic genes but also the regulatory proteins and metabolic fluxes that control the production of this compound. This deep understanding is crucial for identifying bottlenecks in engineered pathways and for devising advanced strategies to optimize yields. nih.gov
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Nonacosyl docosanoate with high purity, and how can reproducibility be ensured?
- Methodological Answer : Synthesis typically involves esterification reactions between docosanoic acid and nonacosanol under controlled conditions (e.g., acid catalysis in anhydrous environments). Purification steps may include solvent recrystallization or column chromatography. To ensure reproducibility:
- Document reaction parameters (temperature, catalyst concentration, reaction time) following ALCOA+ principles for traceability .
- Validate purity using HPLC or GC-MS, with pre-defined acceptance criteria (e.g., ≥98% purity) .
- Compare yields and purity metrics across multiple batches to identify variability sources .
Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be optimized for structural elucidation of this compound?
- Methodological Answer :
- NMR : Use deuterated chloroform as a solvent to resolve alkyl chain signals. Assign peaks by comparing with databases of similar esters (e.g., methyl docosanoate ).
- FT-IR : Focus on ester carbonyl (C=O) stretching frequencies (1720–1740 cm⁻¹) and alkyl chain C-H vibrations. Calibrate instruments using reference standards to minimize baseline drift .
- Cross-validate results with mass spectrometry (e.g., ESI-MS) to confirm molecular weight (C₅₁H₁₀₂O₂; MW 759.38 g/mol) .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported thermal stability data of this compound?
- Methodological Answer :
- Conduct differential scanning calorimetry (DSC) under standardized conditions (e.g., heating rate 10°C/min, inert atmosphere).
- Create a comparative table analyzing variables such as:
| Study | Heating Rate (°C/min) | Atmosphere | Purity (%) | Degradation Temp (°C) |
|---|---|---|---|---|
| A | 5 | N₂ | 99 | 220 |
| B | 10 | Air | 95 | 195 |
- Statistically evaluate the impact of oxygen exposure and heating rates using ANOVA .
- Replicate conflicting studies with controlled purity levels (≥98%) to isolate degradation mechanisms .
Q. What methodologies are recommended for analyzing the crystalline phase behavior of this compound under varying humidity conditions?
- Methodological Answer :
- Use X-ray diffraction (XRD) to monitor crystallinity changes at relative humidity (RH) levels from 10% to 90%.
- Employ dynamic vapor sorption (DVS) to quantify moisture uptake and correlate with phase transitions.
- Predefine assay acceptance criteria (e.g., ±2% RH stability) and document deviations .
- Compare results with molecular dynamics simulations to predict alkyl chain packing efficiency .
Q. How can computational modeling approaches complement experimental data in predicting the solubility parameters of this compound?
- Methodological Answer :
- Apply Hansen solubility parameters (HSPs) via software like COSMOtherm to estimate solubility in organic solvents.
- Validate predictions experimentally using turbidimetry or gravimetric analysis.
- Address discrepancies by refining force fields in simulations (e.g., OPLS-AA for alkyl chains) .
- Ensure alignment with FINER criteria (Feasible, Novel, Relevant) to justify computational resource allocation .
Q. What statistical approaches are appropriate for determining ecological impact thresholds of this compound in aquatic toxicity studies?
- Methodological Answer :
- Follow OECD Test Guideline 202 for Daphnia magna immobilization assays.
- Calculate EC₅₀ values using probit or log-logistic regression, reporting 95% confidence intervals.
- Example dataset:
| Concentration (mg/L) | Immobilization (%) |
|---|---|
| 10 | 15 |
| 20 | 40 |
| 40 | 85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
